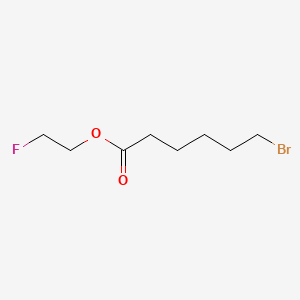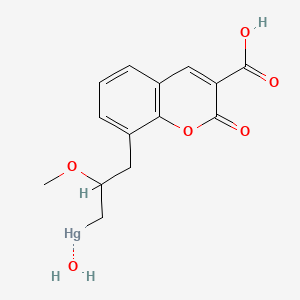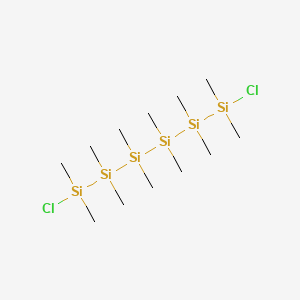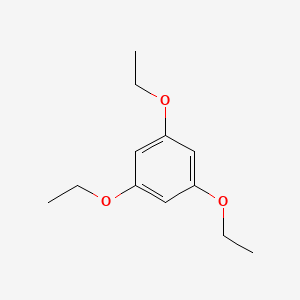
Cyclotridecene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclotridecene is an organic compound with the chemical formula C₁₃H₂₄ It is a cycloalkene, specifically a cyclic hydrocarbon with a double bond within a thirteen-membered ring
準備方法
Synthetic Routes and Reaction Conditions
Cyclotridecene can be synthesized through various methods. One common synthetic route involves the ring-closing metathesis (RCM) reaction. This method uses a catalyst, typically a ruthenium-based complex, to facilitate the formation of the thirteen-membered ring from a suitable diene precursor. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and moderate temperatures to ensure the stability of the catalyst and the reactants.
Industrial Production Methods
In an industrial setting, this compound can be produced using similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize the yield and efficiency of the reaction. The choice of catalyst and reaction conditions is crucial to minimize side reactions and ensure the purity of the final product.
化学反応の分析
Types of Reactions
Cyclotridecene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cyclotridecanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The double bond in this compound can be reduced to form cyclotridecane using hydrogen gas in the presence of a palladium or platinum catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst under atmospheric pressure.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products
Oxidation: Cyclotridecanone
Reduction: Cyclotridecane
Substitution: Halogenated this compound derivatives
科学的研究の応用
Cyclotridecene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of larger macrocyclic compounds and as a model compound for studying ring strain and reactivity in cycloalkenes.
Biology: Investigated for its potential use in the development of new pharmaceuticals due to its unique structural properties.
Medicine: Explored for its potential as a building block in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of cyclotridecene in chemical reactions involves the interaction of its double bond with various reagents. The double bond acts as a nucleophile, reacting with electrophiles to form new bonds. In biological systems, the mechanism of action would depend on the specific molecular targets and pathways involved, which are currently under investigation.
類似化合物との比較
Cyclotridecene can be compared with other cycloalkenes such as cyclododecene and cyclotetradecene. While all these compounds share the characteristic of having a cyclic structure with a double bond, this compound is unique due to its thirteen-membered ring, which imparts different physical and chemical properties. For example, this compound has a different ring strain compared to cyclododecene and cyclotetradecene, affecting its reactivity and stability.
Similar Compounds
Cyclododecene: A twelve-membered ring with a double bond.
Cyclotetradecene: A fourteen-membered ring with a double bond.
This compound’s unique ring size and structure make it a valuable compound for various applications and studies in chemistry and related fields.
特性
分子式 |
C13H24 |
|---|---|
分子量 |
180.33 g/mol |
IUPAC名 |
cyclotridecene |
InChI |
InChI=1S/C13H24/c1-2-4-6-8-10-12-13-11-9-7-5-3-1/h1-2H,3-13H2/b2-1- |
InChIキー |
AVHHUCROZGSCGZ-UPHRSURJSA-N |
異性体SMILES |
C1CCCCC/C=C\CCCCC1 |
正規SMILES |
C1CCCCCC=CCCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


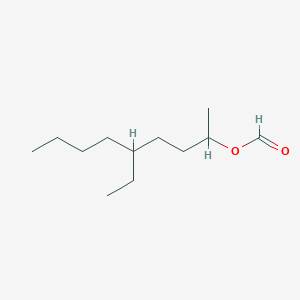
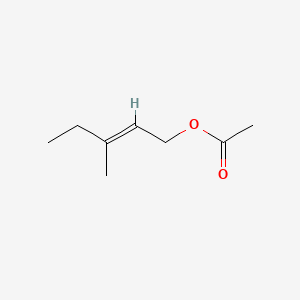
![4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-phenylbenzene-1-sulfonamide](/img/structure/B14745588.png)
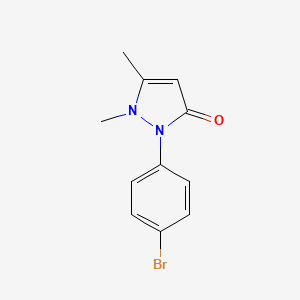
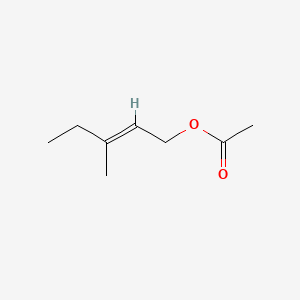
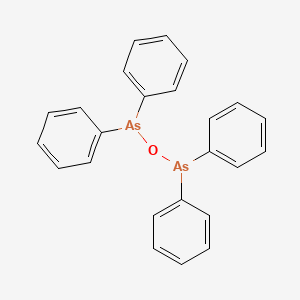

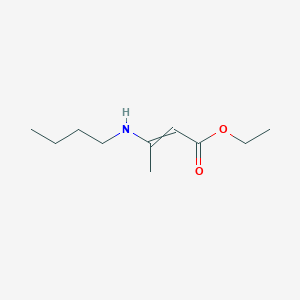
![[(3-Bromobutan-2-yl)sulfonyl]benzene](/img/structure/B14745612.png)

